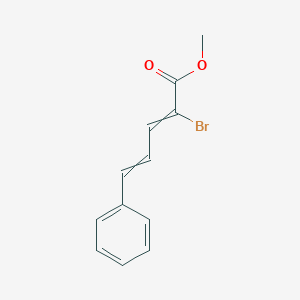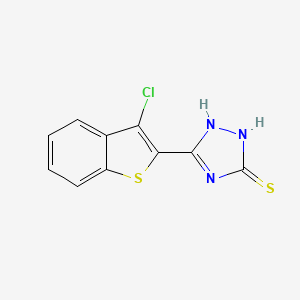![molecular formula C36H24Cl2 B12569487 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene CAS No. 168787-56-2](/img/structure/B12569487.png)
3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene: is a chemical compound known for its unique structural motif, which includes a fused cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene typically involves a [2+2] cycloaddition reaction. One efficient method for its preparation is the visible-light-mediated catalyst-free [2+2] cycloaddition reaction. This method converts 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene derivatives under mild and clean conditions without using any photocatalysts . The reaction exhibits favorable compatibility with functional groups and provides high yields with excellent regioselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the green and efficient synthetic methodologies developed for its preparation suggest potential scalability for industrial applications. The use of visible-light-mediated reactions under mild conditions aligns with the principles of green chemistry, making it an attractive option for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrocarbon derivatives.
Scientific Research Applications
3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying cycloaddition reactions and ring strain effects.
Biology: Its potential biological activities are of interest for developing new pharmaceuticals and bioactive compounds.
Medicine: Research into its medicinal properties could lead to the development of novel therapeutic agents.
Industry: The compound’s chemical reactivity and stability make it suitable for various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism by which 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene exerts its effects involves its interaction with molecular targets and pathways. The high ring strain in the fused cyclobutene structure contributes to its chemical reactivity, enabling it to participate in diverse transformations, including ring-opening and ring-expansion reactions . These reactions can lead to the formation of complex organic molecules with potential biological and industrial applications.
Comparison with Similar Compounds
1,1,2,2-Tetraphenyl-1,2-ethanediol: This compound is used in free radical polymerization and as a precursor for other chemical reactions.
Dihydrocyclobuta[b]naphthalene-3,8-diones: These derivatives are synthesized using similar [2+2] cycloaddition reactions and exhibit comparable chemical properties.
Uniqueness: 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene stands out due to its specific halogenation pattern and the presence of chlorine atoms, which can influence its reactivity and potential applications. The compound’s unique structural features and high chemical reactivity make it a valuable subject for further research and development.
Properties
CAS No. |
168787-56-2 |
|---|---|
Molecular Formula |
C36H24Cl2 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
3,8-dichloro-1,1,2,2-tetraphenylcyclobuta[b]naphthalene |
InChI |
InChI=1S/C36H24Cl2/c37-33-29-23-13-14-24-30(29)34(38)32-31(33)35(25-15-5-1-6-16-25,26-17-7-2-8-18-26)36(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
InChI Key |
RFUZOUZSCMNNIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C4C(=C3C2(C5=CC=CC=C5)C6=CC=CC=C6)Cl)Cl)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



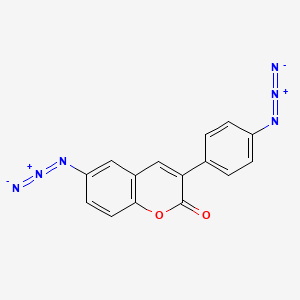
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
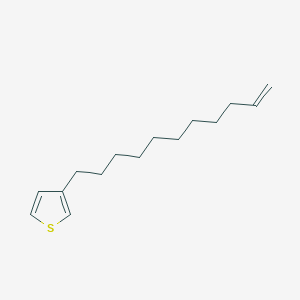
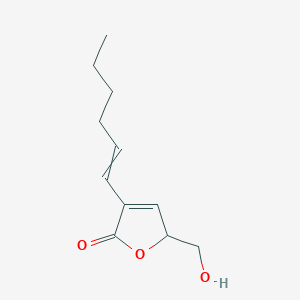
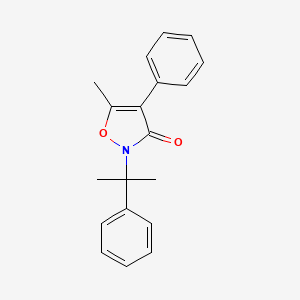

![2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan](/img/structure/B12569453.png)
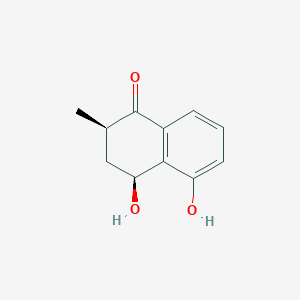
![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)
![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)

